1-cyclobutyl-1H-pyrazol-4-ol PubChem CID and ChemSpider ID
1-cyclobutyl-1H-pyrazol-4-ol PubChem CID and ChemSpider ID
An In-Depth Technical Guide to 1-cyclobutyl-1H-pyrazol-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Identity and Identifiers
As of the latest database searches, a specific PubChem Compound Identification (CID) or ChemSpider ID has not been assigned to 1-cyclobutyl-1H-pyrazol-4-ol. This suggests that the compound may not have been synthesized and characterized for public database submission, or it may be a novel entity. However, related structures such as 1-cyclobutyl-1H-pyrazol-4-amine and 1-cyclobutyl-1H-pyrazole-4-boronic acid pinacol ester are cataloged, indicating the feasibility of the 1-cyclobutyl-pyrazole scaffold.[1][2]
Table 1: Predicted Chemical Identifiers and Properties
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₇H₁₀N₂O | - |
| Molecular Weight | 138.17 g/mol | - |
| IUPAC Name | 1-cyclobutyl-1H-pyrazol-4-ol | - |
| PubChem CID | Not Assigned | - |
| ChemSpider ID | Not Assigned | - |
| Canonical SMILES | C1CC(C1)N2C=C(C=N2)O | - |
| InChI Key | (Predicted) | - |
| CAS Number | Not Assigned | - |
Rationale for Synthesis and Exploration
The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs and clinical candidates.[3][4] Its derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[4][5] The introduction of a cyclobutyl group at the N1 position can impart desirable pharmacokinetic properties, such as increased metabolic stability and improved lipophilicity, which are crucial for drug development. The hydroxyl group at the C4 position provides a handle for further functionalization or can participate in hydrogen bonding interactions with biological targets.
Proposed Synthetic Pathways
The synthesis of 1-cyclobutyl-1H-pyrazol-4-ol can be approached through several plausible routes, leveraging established methodologies for pyrazole ring formation and functional group interconversions.
Pathway A: From 1-cyclobutyl-1H-pyrazol-4-amine
A viable and common method would involve the diazotization of the corresponding 4-amino pyrazole followed by hydrolysis.
Experimental Protocol:
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Dissolution: Dissolve 1-cyclobutyl-1H-pyrazol-4-amine (1.0 eq) in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, at 0-5 °C.
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Diazotization: Add a solution of sodium nitrite (1.1 eq) in water dropwise to the cooled solution, maintaining the temperature below 5 °C. Stir for 30-60 minutes.
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Hydrolysis: The resulting diazonium salt solution is then gently warmed to room temperature and may require heating to facilitate the hydrolysis to the desired 4-hydroxypyrazole. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction mixture is neutralized and extracted with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality: The conversion of an aromatic amine to a hydroxyl group via a diazonium salt is a classic and reliable transformation in organic synthesis. The low temperatures are crucial to prevent the premature decomposition of the unstable diazonium intermediate.
Diagram 1: Synthetic Pathway from 4-aminopyrazole
Caption: Proposed synthesis of 1-cyclobutyl-1H-pyrazol-4-ol from the corresponding amine.
Pathway B: From 1-cyclobutyl-1H-pyrazole-4-boronic acid pinacol ester
Oxidation of the corresponding boronic acid ester is another effective method to introduce a hydroxyl group onto an aromatic ring.
Experimental Protocol:
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Dissolution: Dissolve 1-cyclobutyl-1H-pyrazole-4-boronic acid pinacol ester (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of THF and water.
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Oxidation: Add an oxidizing agent, such as sodium perborate (NaBO₃) or an aqueous solution of hydrogen peroxide (H₂O₂) and a base like sodium hydroxide (NaOH), to the solution at room temperature.
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Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
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Work-up and Purification: Quench the reaction carefully, for instance, by adding a reducing agent like sodium thiosulfate if hydrogen peroxide was used. Extract the product with an organic solvent. The combined organic extracts are then washed, dried, and concentrated. The final product is purified by column chromatography.
Causality: The oxidation of boronic esters is a high-yielding and functional group tolerant reaction. The base is required to activate the hydrogen peroxide for the oxidative cleavage of the carbon-boron bond.
Diagram 2: Synthetic Pathway from 4-boronic acid ester
Caption: Proposed synthesis of 1-cyclobutyl-1H-pyrazol-4-ol from the boronic ester.
Predicted Physicochemical Properties
The physicochemical properties of 1-cyclobutyl-1H-pyrazol-4-ol are predicted based on its structure and comparison with similar molecules.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Rationale |
| Physical State | Solid | Based on related pyrazole structures.[6] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO). Sparingly soluble in water. | The presence of a hydroxyl group and nitrogen atoms suggests some water solubility, while the cyclobutyl and pyrazole rings contribute to solubility in organic solvents. |
| pKa | ~9-10 (hydroxyl proton) | Typical pKa for a phenolic hydroxyl group. |
| LogP | 1.0 - 1.5 | Estimated based on the contributions of the cyclobutyl and hydroxylated pyrazole moieties. |
Potential Applications in Drug Discovery
Given the established biological importance of the pyrazole scaffold, 1-cyclobutyl-1H-pyrazol-4-ol is a promising candidate for screening in various therapeutic areas.
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Anti-inflammatory Agents: Many pyrazole derivatives are known to be potent inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation.[5]
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Anticancer Therapeutics: The pyrazole ring is a core component of several kinase inhibitors used in cancer therapy.[5]
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Antimicrobial Agents: Pyrazole derivatives have shown activity against a range of bacterial and fungal pathogens.[7]
The cyclobutyl moiety can potentially enhance the binding affinity and selectivity of the molecule for its biological target, while the hydroxyl group can be a key pharmacophoric feature or a site for further chemical modification to optimize activity and pharmacokinetic properties.
Diagram 3: Potential Drug Discovery Workflow
Caption: A generalized workflow for the evaluation of 1-cyclobutyl-1H-pyrazol-4-ol in a drug discovery program.
Conclusion
While 1-cyclobutyl-1H-pyrazol-4-ol is not yet a well-characterized compound with dedicated database entries, its chemical structure is highly attractive for medicinal chemistry research. The synthetic pathways proposed in this guide are based on reliable and well-documented chemical transformations, providing a solid starting point for its preparation. The predicted physicochemical properties and potential biological activities, drawn from the extensive literature on pyrazole derivatives, underscore its potential as a valuable building block for the development of novel therapeutics. Further research into the synthesis and biological evaluation of this compound is warranted.
References
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PubChemLite. 1-cyclobutyl-1h-pyrazol-4-amine (C7H11N3). National Center for Biotechnology Information. Available from: [Link]
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MDPI. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Available from: [Link]
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RSC Publishing. Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives. Available from: [Link]
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PubMed. Polysubstituted pyrazoles, Part 4: Synthesis, antimicrobial and antiinflammatory activity of some pyrazoles. Available from: [Link]
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PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]
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Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]
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MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]
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PubChem. (1R,5S)-8-[3-(1-cyclobutylpyrazol-4-yl)-1H-pyrazolo[4,3-d]pyrimidin-5-yl]-3-methyl-3,8-diazabicyclo[3.2.1]octan-2-one | C19H22N8O | CID 171345092. Available from: [Link]
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PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]
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PMC. Current status of pyrazole and its biological activities. Available from: [Link]
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NIH. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Available from: [Link]
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Universitat Ramon Llull. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]
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ResearchGate. (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available from: [Link]
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ResearchGate. (PDF) Reagent-Assisted Regio-Divergent Cyclization Synthesis of Pyrazole. Available from: [Link]
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PubChem. 4-cyclobutyl-1H-pyrazole hydrochloride | C7H11ClN2 | CID 177838878. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyrazole Derivatives in Modern Drug Discovery. Available from: [Link]
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